molecular formula C19H20F2N4O3 B2681489 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034232-09-0

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2681489
CAS No.: 2034232-09-0
M. Wt: 390.391
InChI Key: JMHWJSVJFLXIQN-UHFFFAOYSA-N
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Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a 6-methoxyindole core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3/c1-27-13-3-2-12-8-15(23-14(12)9-13)18(26)22-10-16-24-17(25-28-16)11-4-6-19(20,21)7-5-11/h2-3,8-9,11,23H,4-7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHWJSVJFLXIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with various reagents to form the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with the indole carboxamide under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the difluorocyclohexyl ring .

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Studied for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as a modulator of small-conductance calcium-activated potassium channels, influencing neuronal activity and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Shared Substituents

Compound A : N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-Benzimidazol-5-yl}Ethanesulfonamide Salts (Patent: EP 2008)

  • Core Structure : Benzimidazole vs. indole. Benzimidazole’s fused bicyclic system offers distinct electronic properties compared to the indole’s single-ring system with a pyrrole moiety.
  • Substituents: Both compounds share the 4,4-difluorocyclohexyl group, but Compound A replaces the oxadiazole-carboxamide with a sulfonamide and introduces a tert-butyl group.
  • Crystallinity : Compound A’s patent emphasizes crystalline salt forms, which improve solubility and stability. The target compound’s crystallinity data (if available) could be compared using SHELX-based refinements .

Compound B : 6-Methoxy-1H-Indole-2-Carboxamide Derivatives with Triazole Substituents

  • Heterocycle Replacement : Triazole vs. oxadiazole. Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may alter target affinity.

Physicochemical and Pharmacological Comparisons

Parameter Target Compound Compound A Compound B
Molecular Weight ~405.3 g/mol ~465.4 g/mol ~390.2 g/mol
Key Functional Groups Oxadiazole, difluorocyclohexyl Benzimidazole, sulfonamide Triazole, methoxyindole
Solubility (aq. pH 7.4) Moderate (20–50 µM)* Low (5–10 µM)* High (>100 µM)*
Metabolic Stability (t₁/₂) ~4.5 hrs (rat liver microsomes)* ~2.8 hrs* ~6.2 hrs*

*Hypothetical data based on structural analogs; experimental validation required.

Target Engagement and Selectivity

  • The target compound’s oxadiazole and difluorocyclohexyl groups may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites). In contrast, Compound A’s sulfonamide could engage polar residues, as seen in carbonic anhydrase inhibitors .
  • Compared to Compound B, the 4,4-difluorocyclohexyl group in the target compound may reduce CYP450-mediated metabolism, enhancing in vivo half-life .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound integrates an oxadiazole moiety with an indole structure, which is known for various pharmacological properties. The presence of the methoxy group enhances its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N4O3C_{17}H_{18}F_2N_4O_3 with a molecular weight of approximately 358.35 g/mol. The structure can be represented as follows:

N 3 4 4 difluorocyclohexyl 1 2 4 oxadiazol 5 yl methyl 6 methoxy 1H indole 2 carboxamide\text{N 3 4 4 difluorocyclohexyl 1 2 4 oxadiazol 5 yl methyl 6 methoxy 1H indole 2 carboxamide}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds containing both indole and oxadiazole moieties exhibit a range of activities:

  • Anticancer Activity : Indole derivatives have been extensively studied for their anticancer properties. The methoxy group enhances the electron density on the indole ring, facilitating electrophilic substitution reactions that may lead to the formation of active metabolites capable of inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : Oxadiazoles are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, possibly through modulation of cytokine production or inhibition of key inflammatory enzymes .

Case Studies

  • Anticancer Studies : A study evaluated the cytotoxic effects of similar indole derivatives on various cancer cell lines. Results indicated that compounds with methoxy substitutions exhibited enhanced activity against breast and colon cancer cells compared to their unsubstituted counterparts. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that related oxadiazole derivatives could inhibit the expression of pro-inflammatory cytokines in macrophages. This suggests that this compound may similarly modulate inflammatory responses .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis via mitochondrial pathway
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialInhibition of bacterial growth (specific strains)

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